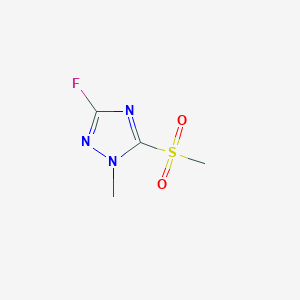
3-Fluoro-5-(methanesulfonyl)-1-methyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-(methanesulfonyl)-1-methyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorine atom, a methanesulfonyl group, and a methyl group attached to the triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(methanesulfonyl)-1-methyl-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-1-methyl-1H-1,2,4-triazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-5-(methanesulfonyl)-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation or reduction reactions, leading to different functional derivatives.
Coupling Reactions: The triazole ring can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted triazoles, sulfonyl derivatives, and coupled products with extended aromatic systems.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-(methanesulfonyl)-1-methyl-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Agrochemicals: The compound is explored for its use as a fungicide or herbicide due to its stability and bioactivity.
Materials Science: It is studied for its potential use in the development of advanced materials, including polymers and coatings with specific properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-(methanesulfonyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of enzymes or receptors by binding to their active sites. The presence of the fluorine and methanesulfonyl groups enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene: Known for its use in nucleophilic aromatic substitution reactions.
2-(3-Fluoro-5-methanesulfonylphenoxy)ethyl(propyl)amine: Investigated for its potential in treating motor and psychiatric complications in Parkinson’s disease.
1-(3-Fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea: A potent and selective inhibitor of Polo-like kinase 4 (PLK4).
Uniqueness
3-Fluoro-5-(methanesulfonyl)-1-methyl-1H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its combination of fluorine and methanesulfonyl groups enhances its stability, reactivity, and potential for diverse applications.
Eigenschaften
CAS-Nummer |
214540-58-6 |
|---|---|
Molekularformel |
C4H6FN3O2S |
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
3-fluoro-1-methyl-5-methylsulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C4H6FN3O2S/c1-8-4(11(2,9)10)6-3(5)7-8/h1-2H3 |
InChI-Schlüssel |
VXZPQRKHVLXNTE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC(=N1)F)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]-](/img/structure/B14246344.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246351.png)


![N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide](/img/structure/B14246363.png)
![7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)-](/img/structure/B14246373.png)
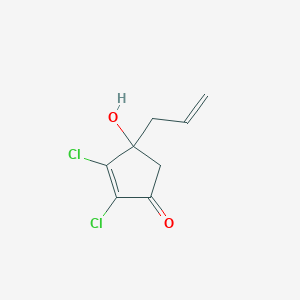
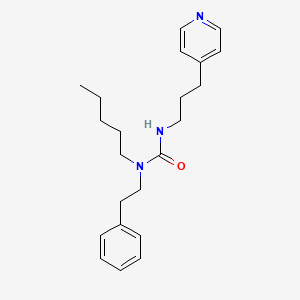
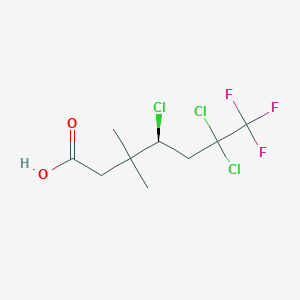
![1h,3h,6h-Benz[2,3]azirino[1,2-c]oxazole](/img/structure/B14246389.png)

![2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14246402.png)
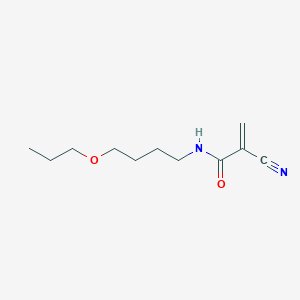
![Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-](/img/structure/B14246422.png)
